
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1, a 2-methylpropoxy group at position 4, and two phenyl groups at positions 3 and 5.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve elevated temperatures and the use of aprotic solvents.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:
1-Methyl-3,5-diphenylpyrazole: Lacks the 2-methylpropoxy group, leading to different chemical and biological properties.
4-(2-Methylpropoxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group at position 1, resulting in variations in reactivity and applications.
1-Methyl-4-(2-methylpropoxy)-3-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
60627-51-2 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methyl-4-(2-methylpropoxy)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C20H22N2O/c1-15(2)14-23-20-18(16-10-6-4-7-11-16)21-22(3)19(20)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
InChI-Schlüssel |
UTDHGODNLAUHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


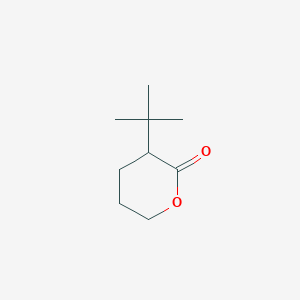
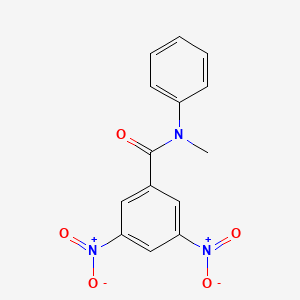
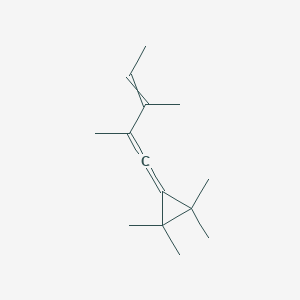
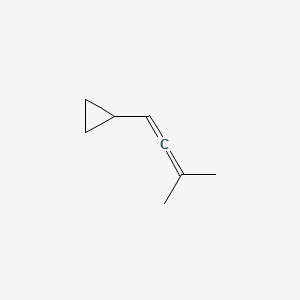



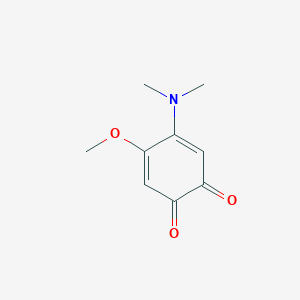
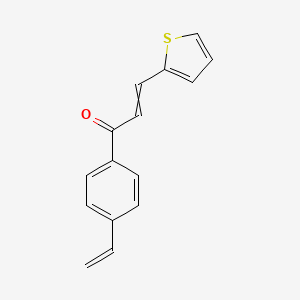
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)



